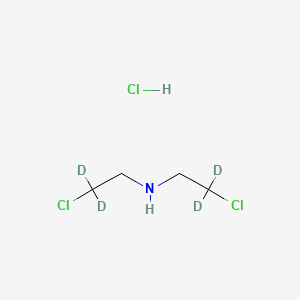

Bis(2-chloroethyl)amine-d4 Hydrochloride

Vue d'ensemble

Description

Bis(2-chloroethyl)amine-d4 Hydrochloride is a deuterated analog of bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard compound. The deuterium substitution occurs at four hydrogen positions in the chloroethyl groups, resulting in a molecular formula of (ClCD₂CD₂)₂NH·HCl and a molecular weight of 186.53 g/mol (vs. 178.48 g/mol for the non-deuterated form) . This compound is primarily used in research as a stable isotopically labeled standard for tracing metabolic pathways, studying pharmacokinetics, or synthesizing deuterated derivatives of alkylating agents . Its mutagenic properties are well-documented, similar to its non-deuterated counterpart, due to the reactive 2-chloroethyl groups that facilitate DNA crosslinking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride in the presence of a solvent like chloroform . The reaction is carried out at low temperatures to control the exothermic nature of the reaction. The mixture is then heated to reflux to complete the reaction and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-chloroethyl)amine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions include substituted amines, thiols, and various oxidized or reduced derivatives .

Applications De Recherche Scientifique

Chemistry: In chemistry, Bis(2-chloroethyl)amine-d4 Hydrochloride is used as a starting material for the synthesis of piperazine derivatives and other complex organic molecules .

Biology: In biological research, it is used to study metabolic pathways and enzyme interactions due to its stable isotope labeling.

Medicine: In medical research, it serves as a cytotoxic agent to study the effects of chemotherapy drugs and their metabolites.

Industry: In the industry, it is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis .

Mécanisme D'action

The mechanism of action of Bis(2-chloroethyl)amine-d4 Hydrochloride involves its alkylating properties. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately leading to cell death . The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Parent Compound: Bis(2-chloroethyl)amine Hydrochloride (CAS 821-48-7)

- Structure : (ClCH₂CH₂)₂NH·HCl.

- Molecular Weight : 178.48 g/mol .

- Key Differences: The non-deuterated form lacks isotopic labeling, making it unsuitable for tracer studies. It exhibits identical alkylating activity but may degrade faster in vivo due to the absence of deuterium’s kinetic isotope effect, which strengthens C-D bonds .

- Applications : Intermediate in synthesizing phosphine ligands (e.g., MACHO-C12) and nitrogen mustards .

Nitrogen Mustard Analogs

a. HN1 [Bis(2-chloroethyl)ethylamine; CAS 538-07-8]

- Structure : (ClCH₂CH₂)₂NCH₂CH₃.

- Applications: Historically used as a chemical warfare agent; now studied for antitumor activity .

b. HN3 [Tris(2-chloroethyl)amine; CAS 555-77-1]

- Structure : (ClCH₂CH₂)₃N.

- Key Differences : Three chloroethyl groups confer higher alkylating potency but greater systemic toxicity .

- Applications : Prototype alkylating agent for chemotherapy research .

Nitrosourea Derivatives

a. 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU; CAS 13010-47-4)

- Structure : Combines a 2-chloroethyl group with a cyclohexylcarbamoyl moiety.

- Key Differences : Exhibits dual alkylating and carbamoylating activities, unlike Bis(2-chloroethyl)amine-d4 Hydrochloride, which lacks carbamoylating functionality. CCNU’s cyclohexyl group enhances lipid solubility, facilitating central nervous system penetration .

- Biological Activity: Binds extensively to proteins (via cyclohexyl) and nucleic acids (via ethylene), contributing to its carcinostatic effects .

Other Chloroethylamine Derivatives

a. Ethanol Mustard Hydrochloride (CAS 63978-53-0)

- Structure : (ClCH₂CH₂)₂NCH₂CH₂OH·HCl.

- Key Differences: The hydroxyl group increases hydrophilicity, reducing octanol/water distribution coefficients compared to this compound .

- Applications : Investigated for targeted alkylation in prodrug designs .

b. Melphalan Ethyl Ester Hydrochloride (CAS 112117-81-4)

- Structure : Combines a phenylalanine backbone with bis(2-chloroethyl)amine.

- Key Differences : Aromaticity improves tumor-specific uptake, while esterification modulates hydrolysis rates .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Key Research Findings

- Deuterium Effects: The kinetic isotope effect in this compound may slow metabolic degradation, extending its half-life in biological systems compared to the non-deuterated form .

- Toxicity Profile: While the parent compound is mutagenic, deuterated analogs might exhibit reduced genotoxicity if deuterium substitution stabilizes reactive intermediates .

- Therapeutic Index : Nitrogen mustards like HN3 and nitrosoureas like CCNU have narrower therapeutic indexes due to systemic toxicity, whereas deuterated derivatives could offer improved safety in targeted therapies .

Activité Biologique

Bis(2-chloroethyl)amine-d4 hydrochloride, a deuterated form of bis(2-chloroethyl)amine hydrochloride, is a compound of significant interest due to its biological activity, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄Cl₂D₄N·HCl

- Molecular Weight : 188.55 g/mol

- CAS Number : 102092-04-6

- Appearance : White to light beige powder

- Melting Point : 212-214 °C

This compound acts primarily as an alkylating agent. It forms covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts and interstrand crosslinks. This mechanism inhibits DNA replication and transcription, ultimately resulting in cytotoxicity, particularly in rapidly dividing cells such as cancer cells .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

- Mechanism : The compound is known to exert cytotoxic effects by forming DNA crosslinks, which prevent cell division. This property makes it a candidate for chemotherapy agents.

- Case Studies :

- In a study evaluating the efficacy of nitrogen mustards (including bis(2-chloroethyl)amine derivatives) against various cancer cell lines, significant cytotoxic effects were observed, particularly in leukemia and lymphoma models .

- Another research highlighted its use in synthesizing piperazine-containing drugs, where it served as a critical intermediate in drug development targeting specific receptors associated with cancer .

Toxicological Effects

- Irritation and Sensitization : Exposure to bis(2-chloroethyl)amine can cause sensory irritation and potential mutagenic effects. Chronic exposure may lead to respiratory issues and skin irritation .

- Carcinogenic Potential : While there are concerns regarding its potential carcinogenicity due to its alkylating properties, comprehensive data is limited. Some studies suggest that repeated exposure could increase cancer risk, although definitive conclusions remain elusive .

Pharmacokinetics

Deuteration of bis(2-chloroethyl)amine may influence its pharmacokinetic profile. Deuterium substitution has been shown to affect metabolic stability and bioavailability, potentially leading to improved therapeutic indices for deuterated drugs compared to their non-deuterated counterparts .

Comparative Analysis of Biological Activities

| Compound | Mechanism of Action | Primary Use | Toxicity Profile |

|---|---|---|---|

| Bis(2-chloroethyl)amine-d4 HCl | DNA alkylation and crosslinking | Chemotherapy | Moderate; potential mutagenic effects |

| Bis(2-chloroethyl)amine hydrochloride | Similar to d4 form | Chemotherapy | Similar toxicity profile |

| Deuterated analogs | Enhanced metabolic stability | Potentially improved efficacy | Varies by specific analog |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(2-chloroethyl)amine-d4 Hydrochloride with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuteration of the parent compound using deuterated reagents (e.g., D2O, NaBD4) under controlled pH and temperature to minimize proton exchange. Post-synthesis purification via recrystallization or column chromatography (using deuterated solvents if necessary) ensures isotopic purity. Characterization by <sup>2</sup>H NMR and high-resolution mass spectrometry (HRMS) confirms deuteration efficiency and chemical integrity .

Q. How can researchers validate the structural integrity and isotopic labeling efficiency of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (<sup>1</sup>H and <sup>2</sup>H NMR) to confirm deuteration sites and quantify isotopic enrichment. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography-MS (GC-MS) identifies isotopic patterns. Cross-validate using Fourier-transform infrared spectroscopy (FTIR) to detect residual non-deuterated bonds (e.g., N–H) .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Optimize sample preparation (e.g., solid-phase extraction) to isolate the compound from interfering biomolecules. Calibration curves should span 3–4 orders of magnitude, with validation for accuracy, precision, and limits of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in alkylation reactions?

- Methodological Answer : Compare reaction rates between deuterated and non-deuterated analogs under identical conditions (solvent, temperature, catalyst). Use density functional theory (DFT) calculations to model transition states and predict KIEs. Experimental validation via stopped-flow spectroscopy or <sup>13</sup>C kinetic isotope effect analysis can resolve discrepancies between theoretical and observed data .

Q. What experimental strategies mitigate deuterium loss during long-term storage of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Periodically test for deuterium retention using <sup>2</sup>H NMR and adjust storage conditions based on degradation kinetics. Pre-formulation studies with stabilizers (e.g., antioxidants) may extend shelf life .

Q. How can researchers resolve contradictions in reported toxicity profiles of Bis(2-chloroethyl)amine derivatives?

- Methodological Answer : Conduct comparative in vitro assays (e.g., cytotoxicity in HEK293 or HepG2 cells) using standardized protocols to control variables like cell passage number and media composition. Validate findings with in vivo models (e.g., rodent LD50 studies) and meta-analyze historical data to identify confounding factors (e.g., impurities, solvent choice) .

Q. What computational approaches predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use in silico tools like SwissADME or MetaCore to model phase I/II metabolism. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and track deuterium retention in metabolites via LC-HRMS. Compare results with non-deuterated analogs to assess isotopic effects on metabolic stability .

Q. Tables for Data-Driven Research

Table 1 : Isotopic Purity Assessment of this compound

Table 2 : Stability of this compound Under Accelerated Conditions

| Condition | Time (Days) | Deuteration Retention (%) | Degradation Products |

|---|---|---|---|

| 25°C, 60% RH | 30 | 95.2 ± 1.3 | Hydrolyzed chloroethylamine |

| 40°C, 75% RH | 30 | 87.4 ± 2.1 | Oxidized derivatives |

| –20°C, inert gas | 180 | 99.8 ± 0.5 | None detected |

Propriétés

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675697 | |

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-33-4 | |

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.